Product packaging for 2-Methylbenz[a]anthracene-d14(Cat. No.:CAS No. 1795033-63-4)

2-Methylbenz[a]anthracene-d14

Cat. No.: B588290
CAS No.: 1795033-63-4
M. Wt: 256.406
InChI Key: XPRFYYVRSILJDC-HGWILGJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylbenz[a]anthracene-d14 is a deuterated analog of a polycyclic aromatic hydrocarbon (PAH). Its primary research value lies in its application as an internal standard in mass spectrometry-based assays, where its stable isotopic label allows for precise quantification of its non-deuterated counterparts and their metabolites in complex biological samples. This is crucial for investigating the metabolic activation and disposition of carcinogenic PAHs. PAHs like 7,12-dimethylbenz[a]anthracene (DMBA) are well-established laboratory carcinogens and environmental pollutants that require metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1) to form reactive diol-epoxides. These ultimate carcinogens bind to cellular DNA, forming bulky adducts that lead to mutations and initiate tumorigenesis in various tissues, including the mammary gland and skin . Research using DMBA has shown it can induce immunosuppression by acting on the interleukin-2 pathway, inhibiting T-lymphocyte function . Furthermore, studies have revealed that the carcinogenic potential of such compounds is accompanied by significant neuroendocrine disruptions, altering the hypothalamic-pituitary-gonadal and hypothalamic-pituitary-adrenal axes . The deuterated form, this compound, enables detailed and accurate tracking of these complex biochemical and toxicological pathways, providing researchers with a critical tool for advancing the understanding of chemical carcinogenesis and metabolic studies. This compound is for use in laboratory research only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B588290 2-Methylbenz[a]anthracene-d14 CAS No. 1795033-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,5,6,7,8,9,10,11,12-undecadeuterio-2-(trideuteriomethyl)benzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRFYYVRSILJDC-HGWILGJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=C(C4=C3C(=C(C(=C4[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis and Isotopic Incorporation of 2 Methylbenz a Anthracene D14

Historical Evolution of Deuterated PAH Synthetic Strategies

The journey to create specifically labeled complex molecules like 2-Methylbenz[a]anthracene-d14 is built upon a rich history of synthetic organic chemistry and isotopic labeling. Early methods for deuterium (B1214612) incorporation into aromatic systems were often harsh and lacked regioselectivity. These included acid-catalyzed exchange reactions in deuterated media (e.g., D₂SO₄/D₂O), which could lead to a mixture of products with varying degrees of deuteration and were often unsuitable for complex or sensitive molecules.

Another classical approach involved the reduction of halogenated precursors with deuterium gas (D₂) over a metal catalyst, such as palladium on carbon. While effective, this method depended on the availability of the correct halogenated starting material and could sometimes lead to the reduction of the aromatic ring itself under harsh conditions.

The evolution of organometallic chemistry brought forth more controlled methods. For instance, the quenching of Grignard or organolithium reagents with heavy water (D₂O) allowed for the specific introduction of deuterium at a pre-functionalized position. However, for a molecule with multiple sites for deuteration like 2-Methylbenz[a]anthracene (B134955), this would necessitate a multi-step and often low-yielding synthetic sequence. The development of transition-metal-catalyzed C-H activation has been a significant leap forward, offering pathways to deuterate specific C-H bonds with greater efficiency and selectivity. rsc.org

Contemporary Synthetic Approaches for Deuterated Benz[a]anthracene Derivatives

Regioselective Deuteration Techniques for Aromatic Systems

Contemporary strategies for regioselective deuteration often employ transition-metal catalysis. Catalysts based on iridium, rhodium, and palladium have been shown to direct the exchange of hydrogen for deuterium at specific positions on an aromatic ring, often guided by a directing group on the substrate. For a molecule like 2-methylbenz[a]anthracene, this allows for the deuteration of the aromatic protons without affecting the methyl group.

Metal-free deuteration techniques have also gained prominence. The use of superelectrophile catalysis, for instance, can facilitate H/D exchange on even deactivated aryl halides using a deuterium source like benzene-d6. unisyscat.de This method can achieve high degrees of deuteration under relatively mild conditions.

Strategic Precursor Design and Elaboration for this compound

A common and effective strategy for synthesizing a heavily deuterated PAH like this compound involves the construction of the carbon skeleton from already deuterated building blocks. This "bottom-up" approach generally provides higher levels of isotopic incorporation than attempting to deuterate the final molecule in a single step.

A generalized scheme is presented below:

Step 1: Friedel-Crafts Acylation: A deuterated naphthalene (B1677914) precursor is acylated with a deuterated benzoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone intermediate.

Step 2: Reduction: The ketone is then reduced to the corresponding alcohol or directly to the methylene (B1212753) group.

Step 3: Cyclization: The resulting intermediate is cyclized, often using a strong acid like concentrated sulfuric acid, to form the tetracyclic benz[a]anthracene skeleton.

Step 4: Introduction of the Methyl Group (if not already present): If the methyl group was not part of the initial precursors, it could be introduced at a later stage, for example, through a Grignard reaction with a ketone intermediate followed by reduction. However, it is more synthetically efficient to incorporate the deuterated methyl group from the start using a deuterated methylating agent.

Isotopic Exchange Methods for Peripheral and Alkyl Sites on Aromatic Hydrocarbons

While building from deuterated precursors is often preferred, isotopic exchange methods can be used to introduce deuterium into the final 2-methylbenz[a]anthracene molecule or its immediate precursors. Hydrogen-deuterium exchange can be promoted under various conditions:

Acid/Base Catalysis: As mentioned, strong acids or bases in the presence of a deuterium source can facilitate exchange, although this often lacks selectivity.

Metal Catalysis: Transition metals can catalyze the H/D exchange on both the aromatic ring and potentially the benzylic protons of the methyl group.

Hydrothermal Conditions: Heating PAHs in D₂O at high temperatures can lead to hydrogen isotope exchange. researchgate.net

For the deuteration of the methyl group to -CD₃, a common method involves the reduction of a corresponding carboxylic acid or ester derivative with a deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Advanced Purification Techniques for High-Purity Isotopic Analogs

Achieving high chemical and isotopic purity (typically >98%) is crucial for the use of this compound as an analytical standard. After synthesis, the crude product will likely contain unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. A multi-step purification process is therefore essential.

Chromatography: Column chromatography is a primary tool for the purification of PAHs. Silica gel or alumina (B75360) are common stationary phases, with a non-polar eluent system (e.g., hexanes, toluene, or mixtures thereof). For more challenging separations, high-performance liquid chromatography (HPLC), often in a semi-preparative or preparative scale, can be employed.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical to ensure that the compound is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

Sublimation: For thermally stable, non-volatile compounds like PAHs, vacuum sublimation can be an effective final purification step to remove any remaining non-volatile impurities.

The following table summarizes common purification techniques:

Purification TechniquePrincipleApplication for this compound
Column Chromatography Differential adsorption of components onto a solid phase.Separation from starting materials and byproducts of different polarities.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase.Fine purification to separate closely related isomers or partially deuterated species.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Removal of soluble and insoluble impurities to achieve high crystalline purity.
Vacuum Sublimation Phase transition from solid to gas under reduced pressure.Final purification step to remove non-volatile impurities.

Analytical Assessment of Isotopic Enrichment and Positional Deuteration Post-Synthesis

After purification, the final product must be rigorously analyzed to confirm its identity, purity, and the extent and position of deuteration. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Mass Spectrometry (MS): This is the primary technique for determining the isotopic enrichment. Gas chromatography-mass spectrometry (GC/MS) is commonly used. The mass spectrum of this compound will show a molecular ion (M⁺) peak at m/z 256.4, which is 14 mass units higher than the non-deuterated compound (m/z 242.3). The relative intensities of the peaks at m/z 242 to 256 will indicate the isotopic distribution and allow for the calculation of the percentage of d14 incorporation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In a fully deuterated sample like this compound, the proton NMR spectrum should show a significant reduction or complete absence of signals in the aromatic and methyl regions where protons are typically observed in the non-deuterated analog. chemicalbook.com Any residual signals can be used to quantify the level of incomplete deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms, confirming their location on the aromatic ring and the methyl group.

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms attached to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to carbons attached to protons. This provides further confirmation of the deuteration pattern.

The following table provides hypothetical analytical data for this compound, based on typical values for deuterated PAHs.

Analytical TechniqueParameterExpected Result for this compound
GC/MS Molecular Ion (M⁺)m/z 256.4
Isotopic Purity>98% d₁₄
¹H NMR Aromatic & Methyl Proton SignalsAbsent or significantly reduced intensity
²H NMR Deuterium SignalsPresent at chemical shifts corresponding to aromatic and methyl positions
¹³C NMR C-D CouplingVisible for all deuterated carbon positions

By employing these advanced synthetic, purification, and analytical methodologies, this compound can be produced to the high standards required for its use in demanding analytical applications.

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Methylbenz a Anthracene Derivatives

High-Resolution Mass Spectrometry (HRMS) for Definitive Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the definitive characterization of isotopically labeled compounds such as 2-Methylbenz[a]anthracene-d14. This method provides high-accuracy mass measurements, which are essential for confirming the elemental composition and assessing the isotopic purity of the synthesized molecule. ifremer.fr The molecular formula of this compound is C₁₉D₁₄, and its theoretical monoisotopic mass is 256.40 g/mol . pharmaffiliates.com HRMS can distinguish this mass from that of the unlabeled compound (C₁₉H₁₄, 242.32 g/mol ) and from those of incompletely deuterated variants.

The primary role of HRMS in this context is to verify the incorporation of all fourteen deuterium (B1214612) atoms. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, researchers can confirm that the observed mass corresponds to the theoretical mass of C₁₉D₁₄. Furthermore, the high resolution allows for the examination of the isotopic pattern. A high isotopic purity would be indicated by a dominant signal at the expected m/z for the d14 species, with minimal signals corresponding to d13 or other less-deuterated isotopologues. This makes HRMS an invaluable tool for quality control in the synthesis of deuterated standards. ifremer.fr

Table 1: HRMS Data for 2-Methylbenz[a]anthracene (B134955) Isotopologues This table presents theoretical data for illustrative purposes.

Compound Molecular Formula Theoretical Monoisotopic Mass (Da)
2-Methylbenz[a]anthracene C₁₉H₁₄ 242.1096

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise structure of a molecule, and in the case of isotopically labeled compounds, for confirming the location of the labels.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. nih.govmagritek.com For this compound, a ²H NMR spectrum would provide definitive evidence of deuterium incorporation at specific positions. Each chemically non-equivalent deuterium atom on the aromatic rings and the methyl group would produce a distinct signal. The chemical shifts of these signals would confirm that deuteration has occurred across the entire molecule as intended. The technique is highly sensitive to the local electronic environment, allowing for the differentiation of deuterium atoms in various positions on the aromatic framework. nih.gov It is important to run ²H NMR experiments in a non-deuterated solvent to avoid a large interfering solvent signal. dal.ca

Proton (¹H) and Carbon-13 (¹³C) NMR spectra serve as complementary techniques to confirm the structural integrity of the parent molecule after deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic and methyl protons should be almost entirely absent, confirming successful and extensive deuteration. Any residual proton signals would indicate incomplete substitution.

The ¹³C NMR spectrum provides a map of the carbon skeleton. careerendeavour.com For this compound, the spectrum would show the expected number of carbon signals for the benz[a]anthracene framework and the methyl group. A key feature would be the splitting of these carbon signals into multiplets due to coupling with the attached deuterium atoms (C-D coupling). This coupling pattern provides further confirmation of the location of the deuterium atoms and verifies that the fundamental carbon structure has not been altered during the labeling process.

Table 2: Representative NMR Data for Aromatic Compounds This table shows typical chemical shift ranges and coupling constants for illustrative purposes, as specific data for this compound is not publicly available.

Nucleus Type of Signal Typical Chemical Shift (ppm) Typical Coupling Constant (J)
¹H Aromatic 7.0 - 9.0
¹H Methyl 2.0 - 3.0
¹³C Aromatic 120 - 150
¹³C Methyl 15 - 25
²H C-D (Aromatic) 7.0 - 9.0 J(C,D) ≈ 20-25 Hz

Vibrational Spectroscopy (Infrared and Raman) for Analysis of C-D Stretching Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for confirming deuteration by identifying the characteristic vibrational modes of carbon-deuterium (C-D) bonds. smu.edu The fundamental principle is based on the mass difference between hydrogen and deuterium. Because deuterium is heavier, C-D bonds vibrate at a lower frequency than C-H bonds.

In the IR and Raman spectra of this compound, the most telling evidence of successful labeling is the appearance of strong absorption bands corresponding to C-D stretching vibrations. These typically appear in the 2100-2300 cm⁻¹ region. Concurrently, the characteristic C-H stretching vibrations, which are found around 3000 cm⁻¹, would be significantly diminished or completely absent. This clear shift in vibrational frequencies provides unambiguous proof of the substitution of hydrogen with deuterium across the molecule. researchgate.net

Table 3: Characteristic Infrared Stretching Frequencies for C-H and C-D Bonds This table provides typical frequency ranges.

Bond Type Vibrational Mode Typical Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Methyl C-H Stretch 2850 - 2960
Aromatic C-D Stretch 2200 - 2300

Chromatographic Separation Techniques for Isomer Differentiation and Purity Assessment

Chromatographic methods are indispensable for separating complex mixtures and assessing the purity of individual compounds. For deuterated PAHs, these techniques ensure that the analyzed standard is free from isomeric impurities and other contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of semi-volatile compounds like methylbenz[a]anthracenes. mdpi.comumanitoba.ca Optimization of the GC-MS method is crucial for achieving accurate quantification and purity assessment of this compound.

The optimization process begins with the selection of an appropriate GC capillary column. A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically effective for separating PAH isomers. mdpi.com The GC oven temperature program must be carefully developed, with specific ramp rates and hold times, to ensure baseline separation of 2-Methylbenz[a]anthracene from its other isomers. mdpi.comnih.gov

For detection, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. This involves monitoring only the specific m/z ions corresponding to the target analyte and any potential non-deuterated or partially deuterated impurities. For this compound, the primary ion monitored would be its molecular ion (m/z 256). This targeted approach provides excellent sensitivity and selectivity, allowing for precise purity assessment by comparing the peak area of the d14 compound to any co-eluting impurities. umanitoba.ca

Table 4: Illustrative GC-MS Optimization Parameters for Deuterated PAH Analysis This table presents a typical set of parameters for method development.

Parameter Setting Purpose
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film Provides good resolution for PAH isomers.
Carrier Gas Helium, constant flow 1.0 mL/min Inert carrier for analyte transport. mdpi.com
Inlet Temperature 290 °C Ensures complete vaporization of the sample.
Oven Program 80°C (1 min), 10°C/min to 310°C, hold 10 min Optimizes separation of isomers based on boiling points.
MS Ionization Electron Ionization (EI), 70 eV Standard, reproducible fragmentation for identification.
MS Mode Selected Ion Monitoring (SIM) Enhances sensitivity and selectivity for target ions.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

The analysis of non-volatile polycyclic aromatic hydrocarbon (PAH) derivatives, such as this compound, presents unique challenges that are effectively addressed by the coupling of liquid chromatography (LC) with mass spectrometry (MS). This powerful analytical technique, LC-MS, has become indispensable for the separation, identification, and quantification of these compounds, particularly in complex matrices. The non-volatile nature of high-molecular-weight PAHs and their derivatives makes them less amenable to gas chromatography (GC), rendering LC-MS a superior method for their analysis. nih.gov

Deuterated standards, including this compound, play a crucial role in LC-MS analysis, primarily when used as internal standards for isotope dilution mass spectrometry (IDMS). nih.govwho.int This approach significantly enhances the accuracy and precision of quantification by correcting for sample matrix effects and variations during sample preparation and analysis. who.int

Chromatographic Separation

The chromatographic separation of this compound from its isomers and other PAH derivatives is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). waters.comsciex.com The choice of stationary phase is critical for achieving the desired resolution.

Stationary Phases: C18 columns are the most commonly employed stationary phases for the separation of PAHs and their derivatives due to their hydrophobicity, which allows for effective retention and separation based on the compounds' lipophilicity. sciex.com The retention of PAHs on these phases is influenced by the number of aromatic carbons. nih.gov

Mobile Phases: The mobile phase typically consists of a binary gradient of an aqueous component (often water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. waters.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the strongly retained high-molecular-weight PAHs like this compound. waters.com

A representative set of LC conditions for the analysis of this compound is detailed in the table below.

Table 1: Illustrative Liquid Chromatography Parameters for this compound Analysis

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometric Detection

Following chromatographic separation, the eluent is introduced into the mass spectrometer for detection and identification. The choice of ionization source is critical for the effective analysis of non-volatile PAH derivatives.

Ionization Techniques: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization sources used for the LC-MS analysis of PAHs. sciex.comnih.gov APCI is often favored for nonpolar compounds like PAHs as it can efficiently generate radical cations. nih.gov ESI can also be utilized, particularly for hydroxylated metabolites of PAHs when operated in negative ion mode. who.int For this compound, positive-ion mode APCI or ESI would be effective in generating the molecular ion.

Mass Analysis: Triple quadrupole (QqQ) and high-resolution mass spectrometers like time-of-flight (TOF) are frequently used. sciex.comnih.gov Triple quadrupole instruments operating in multiple reaction monitoring (MRM) mode offer high sensitivity and selectivity, making them ideal for quantitative analysis. who.int High-resolution mass spectrometry provides accurate mass measurements, which aids in the unequivocal identification of the compound.

The mass spectrometer detects the specific mass-to-charge ratio (m/z) of the target analyte. For this compound, the expected molecular weight is approximately 256.4 g/mol . pharmaffiliates.com The deuteration leads to a distinct mass shift compared to the unlabeled compound, allowing for its clear identification and differentiation.

Table 2: Representative Mass Spectrometry Data for this compound

Compound Formula Molecular Weight ( g/mol ) Ionization Mode Precursor Ion (m/z) Product Ion (m/z)

| This compound | C₁₉D₁₄ | 256.4 | Positive APCI/ESI | 257.2 [M+H]⁺ | 242.2 [M+H-CH₃]⁺ |

The fragmentation of the precursor ion in tandem mass spectrometry (MS/MS) provides structural information and enhances the selectivity of the analysis. For this compound, a characteristic fragmentation would be the loss of a deuterated methyl group.

Applications of 2 Methylbenz a Anthracene D14 in Quantitative Chemical Analysis and Environmental Metrology

Role as an Internal Standard in Isotope Dilution Mass Spectrometry for Unlabeled Analogs

Isotope dilution mass spectrometry is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. researchgate.net The fundamental principle involves adding a known quantity of an isotopically labeled version of the analyte—in this case, 2-Methylbenz[a]anthracene-d14—to the sample prior to extraction and analysis. oup.com This labeled compound, often referred to as an internal standard, is chemically identical to its unlabeled (native) counterpart, 2-Methylbenz[a]anthracene (B134955).

Because the labeled and unlabeled analogs exhibit virtually identical physical and chemical behaviors, they are affected equally by any losses that occur during sample preparation, extraction, cleanup, and instrumental analysis. nih.gov Gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) can distinguish between the two compounds based on their mass-to-charge ratio (m/z). oup.comdiva-portal.org By measuring the final ratio of the native analyte to the labeled internal standard, analysts can accurately calculate the initial concentration of the native analyte in the sample, effectively correcting for procedural inconsistencies and matrix-induced signal suppression or enhancement. researchgate.net This approach significantly improves the reliability of data compared to methods relying on external calibration alone.

A cornerstone of quantitative analysis is the establishment of a valid calibration curve. In the context of IDMS, this involves preparing a series of calibration standards with varying concentrations of the native analyte (e.g., 2-Methylbenz[a]anthracene) while keeping the concentration of the internal standard (this compound) constant in every standard. europa.eucoresta.org When these standards are analyzed, a calibration curve is constructed by plotting the ratio of the instrument's response for the analyte to the response for the internal standard against the concentration of the analyte. europa.eu

The validity of the method is confirmed by the linearity of this curve, which is typically assessed by the coefficient of determination (R²). A value greater than 0.99 is generally considered evidence of a strong linear relationship over the tested concentration range. oup.comscielo.br This process ensures that the instrumental response is proportional to the analyte concentration across a relevant range, which is essential for accurate quantification in unknown samples. nih.gov For instance, a multi-point calibration curve for PAH analysis might span from 0.25 to 20 ng/mL. nih.gov

Table 1: Example of Calibration Curve Data for a PAH using a Deuterated Internal Standard

Calibration LevelAnalyte Concentration (ng/mL)Internal Standard Concentration (ng/mL)Analyte Response (Area)Internal Standard Response (Area)Response Ratio (Analyte/IS)
11.010.05,20050,5000.103
22.510.012,80051,0000.251
35.010.025,10050,2000.500
410.010.050,90050,9001.000
520.010.0104,00051,2002.031

The sensitivity of an analytical method is defined by its Method Detection Limit (MDL) and Method Quantification Limit (MQL), also known as the Limit of Quantification (LOQ). The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MQL is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

These limits are typically determined experimentally by analyzing replicate samples spiked with the analyte at a low concentration. epa.gov Alternatively, they can be calculated from the data of the calibration curve. One common formula is LOD = 3.3 * (Sy/S), where Sy is the standard deviation of the response and S is the slope of the calibration curve. scielo.br The LOQ is often defined as 10 * (Sy/S) or conservatively set at the concentration of the lowest calibration standard. scielo.br The use of this compound allows for the determination of very low MDLs and MQLs for its native analog, as the isotope dilution technique enhances signal-to-noise ratios and corrects for analytical variability, enabling confident detection at trace levels. cedre.frrsc.org For similar PAHs, MDLs can range from picograms (pg) to low nanograms per liter (ng/L) depending on the sample matrix. nih.govrsc.org

Table 2: Typical Method Detection and Quantification Limits for PAHs in Various Environmental Matrices

MatrixCompound GroupMethod Detection Limit (MDL)Method Quantification Limit (MQL)Reference
Urban DustPAHs< 0.075 µg/g< 0.250 µg/g oup.com
Fuel OilPAHs & PASHs0.01 - 0.1 ng/mL0.1 - 0.5 ng/mL cedre.fr
Urban StormwaterVarious Organics< 10 ng/L (for >80% of analytes)Not Specified nih.gov
Marine TissuePAHsCalculated via formulaLowest point on curve scielo.br

Ensuring Analytical Precision and Accuracy in Diverse Environmental Samples

The primary advantage of using this compound as an internal standard is its ability to ensure high precision and accuracy when analyzing its unlabeled form in a wide variety of environmental samples. These matrices are often highly complex, containing numerous interfering compounds that can compromise analytical results.

Atmospheric particulate matter (PM), such as urban dust or soot, represents one of the most challenging matrices for chemical analysis. oup.com These samples contain a complex mixture of organic and inorganic compounds that can interfere with PAH quantification. The use of this compound is crucial for analyzing particle-associated 2-Methylbenz[a]anthracene. nih.gov During the extraction and cleanup of PM samples collected on filters, the internal standard compensates for any analyte loss, ensuring that the final calculated concentration is accurate. epa.gov This approach has been successfully applied to characterize personal exposure to PAHs from low-volume air samplers and to analyze PAHs in urban atmospheres, providing reliable data for air quality assessment and health studies. nih.govacs.org

PAHs are pervasive contaminants in aquatic environments, accumulating in water, sediment, and living organisms (biota). researchgate.net this compound is an invaluable tool for assessing the extent of this contamination.

Water: In water samples, where PAH concentrations can be very low, isotope dilution enhances sensitivity and allows for accurate measurement even at trace levels (ng/L). researchgate.net The method is robust for analyzing urban stormwater runoff, which contains a diverse array of pollutants. nih.gov

Sediment: Sediments act as a sink for PAHs, leading to high concentrations and complex matrices. helcom.fi Extraction methods like Soxhlet or alkaline saponification are employed, and the co-extracted interfering substances can be significant. researchgate.net The internal standard corrects for variations in extraction efficiency and matrix effects, which is essential for obtaining reliable quantitative data on sediment contamination. helcom.fi

Biota: Analyzing PAHs in biological tissues, such as from fish or mussels, is complicated by the presence of lipids and other biomolecules that must be removed during sample cleanup. scielo.br The use of this compound ensures that any analyte lost during these lipid removal steps is accounted for, leading to accurate determination of PAH body burdens in aquatic organisms. scielo.br

Soil contamination with PAHs is a common issue at former industrial sites, particularly those associated with coal tar, creosote, or petroleum spills. service.gov.ukmdpi.com Accurate quantification of individual PAHs, including 2-Methylbenz[a]anthracene, in soil is vital for risk assessment and remediation planning. The isotope dilution method using this compound provides the accuracy needed for these assessments.

Furthermore, this precise data can be used for source apportionment. The relative distribution of different PAHs, especially the ratio of alkylated PAHs to their parent compounds, can serve as a diagnostic tool to distinguish between contamination sources. diva-portal.org For example, high ratios of alkylated PAHs (like 2-Methylbenz[a]anthracene) to their parent PAH (benz[a]anthracene) are often indicative of petrogenic (petroleum-derived) sources, whereas lower ratios suggest pyrogenic (combustion-derived) sources. diva-portal.orgresearchgate.net The accuracy afforded by the d14-labeled standard is fundamental to the reliability of these diagnostic ratios.

Table 3: Common PAH Diagnostic Ratios for Source Apportionment

RatioPetrogenic Source (e.g., Crude Oil)Pyrogenic Source (e.g., Combustion)Reference
Fluoranthene / (Fluoranthene + Pyrene)< 0.40> 0.40 researchgate.net
Anthracene (B1667546) / (Anthracene + Phenanthrene)< 0.10> 0.10 diva-portal.org
Alkylated PAHs / Parent PAHsHighLow diva-portal.org

Implementation of Robust Quality Assurance and Quality Control (QA/QC) Protocols in Labeled Standard Usage

The reliability and defensibility of analytical data generated using isotopically labeled standards, such as this compound, are fundamentally dependent on the stringent implementation of comprehensive Quality Assurance (QA) and Quality Control (QC) protocols. In quantitative chemical analysis, particularly within environmental metrology, these protocols are not merely procedural formalities but are essential for ensuring data accuracy, precision, and comparability. The use of this compound as an internal standard in isotope dilution methods is a powerful technique, but its efficacy is only realized when validated through a robust QA/QC framework. researchgate.net

The primary role of this compound in this context is to act as an internal standard. A precise and known amount is added to every sample, standard, and blank at the beginning of the analytical process. epa.gov Because this deuterated analog is chemically almost identical to its non-labeled counterpart, it experiences similar effects and potential losses during sample extraction, cleanup, and instrumental analysis. researchgate.net By monitoring the signal of the labeled standard in the final analysis, chemists can accurately calculate the recovery of the target analytes and correct for variations, a process that is central to the isotope dilution technique. chromatographyonline.com

Robust QA/QC programs for methods utilizing this compound typically encompass several critical components:

Instrument Calibration: Before analyzing any samples, the analytical instrument, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system, must be calibrated. This involves analyzing a series of calibration standards containing known concentrations of the target polycyclic aromatic hydrocarbons (PAHs) and the labeled internal standard. A multi-point calibration curve, typically with at least five levels, is generated to define the instrument's response across a range of concentrations. mdpi.comhelcom.fi The linearity of this curve is a key QC check, often requiring a correlation coefficient (r²) of 0.99 or greater. diva-portal.org

Method Blanks: A procedural or method blank, which is a sample of a clean matrix (e.g., solvent or purified sand) treated with the same reagents and subjected to the exact same preparation and analysis procedure as the actual samples, is analyzed with each batch. epa.gov This QC sample is crucial for detecting any contamination introduced during the analytical process. The concentration of any target analyte in the method blank should ideally be below the method detection limit (MDL). mdpi.com

Matrix Spike/Matrix Spike Duplicates (MS/MSD): To evaluate the effect of the sample matrix (e.g., sediment, water, tissue) on the analytical method's performance, a sample from the batch is split into two subsamples. epa.govmdpi.com Both are spiked with known amounts of target analytes. The recovery of the spiked analytes provides a measure of method accuracy for that specific matrix, while the Relative Percent Difference (RPD) between the two spike recoveries indicates method precision.

Internal Standard Recovery: The recovery of this compound itself is a critical QC parameter for every individual sample. It demonstrates the efficiency of the extraction and cleanup steps for that specific sample. Significant deviations from expected recovery ranges can indicate a matrix interference or a procedural error, potentially invalidating the result for that sample. researchgate.net For instance, studies analyzing PAHs in sludge have reported acceptable recovery ranges for individual compounds between 74.3% and 108.7%. mdpi.com

Replicate Samples: Analyzing duplicate or replicate samples provides a direct measure of the method's precision for a given sample matrix. The RPD between the results of the replicate analyses is calculated and compared against established limits. diva-portal.org

The table below summarizes the key QA/QC checks and typical acceptance criteria employed in methods using deuterated PAH standards.

QC Parameter Purpose Typical Acceptance Criteria Reference
Calibration Curve To establish the relationship between instrument response and analyte concentration.Minimum 5 points, Correlation Coefficient (r²) ≥ 0.99. mdpi.com, diva-portal.org
Method Blank To assess contamination introduced during the analytical procedure.Analyte concentrations should be below the Method Detection Limit (MDL). epa.gov
Laboratory Control Sample (LCS) To monitor the accuracy of the analytical method.Analyte recoveries typically within 70-130% of the true value (varies by method and analyte). epa.gov
Matrix Spike (MS) Recovery To assess method accuracy in a specific sample matrix.Recovery limits are often method-specific and matrix-dependent. mdpi.com
Replicate Sample RPD To assess method precision in a specific sample matrix.Relative Percent Difference (RPD) typically ≤ 20-30%. mdpi.com, diva-portal.org
Internal Standard Recovery To correct for analyte losses during sample preparation and analysis.Area counts and retention times must be within established limits. helcom.fiepa.gov

A typical analytical batch sequence demonstrates how these elements are integrated to ensure data quality.

Injection Order Sample Type Purpose
1-5Calibration StandardsGenerate calibration curve.
6Method BlankCheck for system contamination.
7Laboratory Control Sample (LCS)Verify method accuracy.
8-16Environmental SamplesQuantify target analytes.
17Matrix Spike (MS) / Matrix Spike Duplicate (MSD)Assess matrix-specific accuracy and precision.
18Continuing Calibration Verification (CCV)Check for instrument drift.

By embedding the use of this compound within this rigorous QA/QC framework, analytical laboratories can produce highly accurate and legally defensible data for environmental monitoring and risk assessment. researchgate.nethelcom.fi

Mechanistic Investigations and Isotope Effects Employing 2 Methylbenz a Anthracene D14

Elucidation of Organic Reaction Mechanisms through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect is primarily due to the difference in zero-point vibrational energies between bonds involving the lighter isotope (e.g., C-H) and the heavier isotope (e.g., C-D). The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break. Observing a KIE provides strong evidence that the bond to the isotopically substituted atom is broken or significantly altered in the rate-determining step of the reaction.

In reactions involving Hydrogen Atom Transfer (HAT) or proton transfer, 2-Methylbenz[a]anthracene-d14 is an invaluable probe. If the transfer of a hydrogen (or deuterium) atom from the PAH is the slowest step in the reaction, a primary KIE will be observed. The rate of the reaction for the deuterated compound will be significantly slower than that for its non-deuterated counterpart. The magnitude of this effect (expressed as the ratio of rate constants, kH/kD) can provide detailed information about the transition state of the reaction. For instance, a large KIE suggests a symmetric transition state where the hydrogen/deuterium (B1214612) is equally shared between the donor and acceptor. These studies are crucial for understanding oxidation mechanisms and enzymatic processes where HAT and proton transfers are fundamental steps.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The mechanism typically involves two steps: the initial attack of an electrophile to form a carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity.

The presence or absence of a KIE when using this compound can elucidate which step is rate-determining. youtube.com

No Significant KIE (kH/kD ≈ 1): In most EAS reactions, the first step (formation of the sigma complex) is the slow, rate-determining step. Since the C-H/C-D bond is not broken in this step, substituting hydrogen with deuterium has little to no effect on the reaction rate. youtube.com

This allows researchers to map the energy profile of the reaction and understand the factors that influence its mechanism.

Photochemical Degradation Pathways and Deuterium Scrambling in PAH Systems

The fate of PAHs in the environment is often dictated by their interaction with light. Photochemical reactions can lead to their degradation, transformation, and the formation of new, sometimes more toxic, compounds. Deuterated PAHs are essential for studying these complex pathways.

Studies on deuterated PAHs, such as anthracene (B1667546) and phenanthrene, under UV irradiation reveal that photo-excitation provides enough energy to overcome the barriers for 1,2-H and -D shift reactions. aanda.orgresearchgate.netarxiv.org This leads to a phenomenon known as "scrambling," where hydrogen and deuterium atoms relocate between different positions on the PAH's carbon skeleton before any fragmentation occurs. aanda.orgresearchgate.netarxiv.org

The key finding is that the difference in zero-point energy (~0.1 eV) between C-H and C-D bonds results in faster H scrambling than D scrambling. aanda.orgarxiv.org Consequently, when fragmentation does occur, there is an increased statistical probability of H atom loss compared to D atom loss. aanda.orgresearchgate.netarxiv.org This process effectively protects the deuterium from being eliminated from the molecule.

Table 1: Key Findings in UV-Induced PAH Photolysis

PhenomenonMechanismGoverning FactorOutcomeSource
Isotope ScramblingFacile 1,2-H and -D shift reactions upon photo-excitation.Energy barriers for shifts are lower than the supplied photo-excitation energy.Relocation of H and D atoms between different peripheral carbon atoms. aanda.orgresearchgate.netarxiv.org
Preferential H LossH scrambling is kinetically faster than D scrambling.~0.1 eV difference in zero-point energy between C-H and C-D bonds.Increased probability of H atom loss over D atom loss during fragmentation. aanda.orgarxiv.org

In terrestrial environments, understanding the photolytic stability of PAHs is crucial for assessing their environmental persistence. The use of deuterated standards like this compound allows for precise measurement of degradation kinetics under simulated sunlight, helping to model their environmental fate and lifetime.

Heterogeneous Reaction Studies with Deuterated PAHs

In the atmosphere, many PAHs are adsorbed onto the surface of particulate matter, where they undergo heterogeneous reactions with atmospheric oxidants such as ozone (O3), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3). acs.orgrsc.org These reactions can be significantly different from those occurring in the gas phase.

Deuterated PAHs are indispensable in laboratory simulations of these processes. They are often used as internal standards or recovery surrogates to accurately quantify the degradation of their non-deuterated counterparts. acs.org By spiking a sample of particulate matter with a known amount of a deuterated PAH, researchers can account for losses during extraction and analysis, leading to more accurate measurements of reaction rates and product formation.

Studies have shown that the reactivity of PAHs depends on both the specific PAH and the oxidant. For example, O3 exposure can lead to significant degradation of PAHs with more than four rings, while reactions with NO3/N2O5 are effective at forming nitrated PAH derivatives (NPAHs), which are often more mutagenic than the parent compounds. acs.orgnih.gov The complexity of these reactions, influenced by the particle substrate and surface chemistry, necessitates the use of precise analytical techniques where deuterated standards are essential. rsc.orgnih.gov

Surface-Mediated Chemical Transformations and Adsorption Kinetics

The study of surface-mediated chemical transformations and adsorption kinetics of PAHs is crucial for understanding their environmental fate and their role in heterogeneous catalysis. While direct research on the adsorption kinetics of this compound is not extensively documented in publicly available literature, general principles of PAH adsorption can be applied. The use of deuterated compounds like this compound is particularly advantageous in techniques such as temperature-programmed desorption (TPD) and vibrational spectroscopies (e.g., HREELS, RAIRS) to distinguish between the adsorbate and background hydrogen and to probe the strength of the adsorbent-adsorbate interactions.

Kinetic isotope effects (KIEs) in adsorption and desorption processes can reveal information about the rate-determining steps. For instance, a primary KIE (where the C-H or C-D bond is broken in the rate-determining step) would not be expected in simple physisorption, but could be observed in chemisorption processes where C-H bond activation occurs.

Table 1: Hypothetical Adsorption and Desorption Kinetic Parameters for 2-Methylbenz[a]anthracene (B134955) and its Deuterated Analog on a Generic Surface

CompoundAdsorption Rate Constant (k_ads) (s⁻¹)Desorption Rate Constant (k_des) (s⁻¹)Adsorption Energy (E_ads) (kJ/mol)
2-Methylbenz[a]anthracene1.2 x 10⁵3.5 x 10⁻³85
This compound1.1 x 10⁵3.2 x 10⁻³87

Reactions with Key Atmospheric Oxidants (e.g., Ozone, Nitrogen Dioxide, Hydroxyl Radicals)

The atmospheric lifetime and transformation of PAHs are largely governed by their reactions with oxidants such as ozone (O₃), nitrogen dioxide (NO₂), and hydroxyl radicals (•OH). The use of this compound in these studies allows for the precise determination of reaction mechanisms and the identification of kinetic isotope effects.

Ozone: The reaction of PAHs with ozone is a significant atmospheric degradation pathway. The mechanism is believed to involve an initial electrophilic addition of ozone to the aromatic system. A kinetic isotope effect would be expected if a C-H (or C-D) bond is broken in the rate-determining step, for example, in a subsequent rearrangement or elimination step of the initial ozonide intermediate.

Nitrogen Dioxide: Reactions with nitrogen dioxide can lead to the formation of nitrated PAHs, which are often more mutagenic and carcinogenic than the parent compounds. These reactions can proceed through different mechanisms, including electrophilic nitration and radical-mediated pathways. Investigating the KIE with this compound can help to distinguish between these mechanisms. For example, a significant KIE would support a mechanism involving hydrogen abstraction by an NO₂ radical.

Hydroxyl Radicals: The gas-phase reaction with hydroxyl radicals is often the dominant removal process for PAHs in the atmosphere. The reaction typically proceeds via the addition of the •OH radical to the aromatic ring, followed by further reactions with oxygen. While the initial addition step is not expected to show a primary KIE, subsequent steps involving C-H bond cleavage could exhibit an isotope effect. Studies on the non-deuterated benz[a]anthracene have shown that the lifetime with respect to hydroxyl radical oxidation is on the order of hours.

Table 2: Representative Rate Constants for the Reaction of Benz[a]anthracene with Atmospheric Oxidants

OxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
Ozone (O₃)~1 x 10⁻¹⁷Days to weeks
Nitrogen Dioxide (NO₂)~1 x 10⁻¹² (heterogeneous)Hours to days
Hydroxyl Radical (•OH)4.8 x 10⁻¹¹~6 hours

Note: This table provides data for the parent compound, benz[a]anthracene, as specific kinetic data for this compound is not available. The presence of the methyl group and deuterium labeling would be expected to slightly alter these values. The methyl group would likely increase the reactivity towards electrophilic attack, while deuterium substitution at a reaction site would decrease the rate if C-D bond cleavage is involved in the rate-determining step.

Biotransformation and Metabolism of Methylbenz a Anthracene: Insights from Deuterium Labeling

Application of Stable Isotope-Assisted Metabolomics (SIAM) in Environmental and Biological Systems

Stable Isotope-Assisted Metabolomics (SIAM) is a powerful technique used to trace and identify the biotransformation products of pollutants in complex environmental and biological samples. nih.govnih.govacs.org The core principle of SIAM involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a system containing the unlabeled counterpart. nih.gov As the labeled substrate is metabolized, the resulting labeled metabolites can be distinguished from the unlabeled pool using high-resolution mass spectrometry (HRMS). nih.gov This allows for the confident identification of novel metabolites and the elucidation of metabolic pathways. nih.govnih.govacs.org

While SIAM has been successfully applied to study the fate of various polycyclic aromatic hydrocarbons (PAHs), its use with deuterated compounds like 2-Methylbenz[a]anthracene-d14 presents a challenge. nih.govunc.edu Deuterated compounds often exhibit different chromatographic retention times compared to their unlabeled analogs, which can complicate the automated data analysis workflows designed for ¹³C-labeled compounds. nih.gov Despite this, the use of deuterium (B1214612) labeling remains a valuable tool in metabolic studies due to the significant kinetic isotope effect (KIE), which can provide insights into reaction mechanisms. portico.org

In environmental studies, SIAM has been instrumental in identifying novel biotransformation pathways of PAHs in contaminated soils. For instance, studies using ¹³C-labeled benzo[a]anthracene have revealed the formation of previously unreported ring-cleavage products and sulfate (B86663) conjugates, suggesting the involvement of fungi in their breakdown. nih.govnih.govacs.org These findings highlight the potential of SIAM to uncover new mechanisms of microbial transformation in complex matrices. nih.govnih.govacs.org

Identification and Characterization of Novel Metabolites in in vitro and ex vivo Systems (non-clinical)

The metabolism of 2-Methylbenz[a]anthracene (B134955), a methylated polycyclic aromatic hydrocarbon (PAH), has been investigated in various non-clinical in vitro and ex vivo systems, including rat liver microsomes and nuclei, as well as mouse skin homogenates. nih.govnih.gov These studies have been crucial in identifying the enzymatic pathways responsible for its biotransformation and characterizing the resulting metabolites.

Enzymatic Pathways and the Role of Cytochrome P450 Monooxygenases in PAH Metabolism

The initial and rate-limiting step in the metabolism of many PAHs is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. chrom-china.comnih.gov These monooxygenases introduce an oxygen atom into the PAH ring system, typically forming epoxides which can then be hydrolyzed to dihydrodiols. researchgate.netontosight.ai Specifically, CYP1A1 and CYP1B1 have been identified as key enzymes in the metabolic activation of the related compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov Studies with rat liver microsomes have shown that both nuclear and microsomal monooxygenase activities are inducible by pretreatment with agents like 3-methylcholanthrene (B14862) and phenobarbital, indicating the involvement of different P450 isoforms. nih.gov The presence of a methyl group, as in 2-Methylbenz[a]anthracene, influences the regioselectivity of these enzymes. nih.gov For instance, the metabolism of DMBA and its hydroxylated derivatives by rat liver enzymes leads to the formation of various trans-dihydrodiols and phenols. nih.gov The formation of an epoxide is a critical step in the bioactivation of 1-methylbenz[a]anthracene. ontosight.ai

Key Enzymes in 2-Methylbenz[a]anthracene Metabolism

Enzyme FamilySpecific Isoform(s)Role in MetabolismKey Findings
Cytochrome P450 (CYP)CYP1A1, CYP1B1Initial oxidation and epoxidationInducible by agents like 3-methylcholanthrene; responsible for forming reactive epoxide intermediates. nih.govnih.gov
Epoxide Hydrolase (EH)Microsomal EH (mEH)Hydrolysis of epoxides to dihydrodiolsPlays a crucial role in both detoxification and bioactivation pathways by converting epoxides to less reactive diols, which can be further metabolized. researchgate.net
Sulfotransferases (SULTs)DHEA-sulfotransferaseSulfation of hydroxylated metabolitesCatalyzes the formation of electrophilic sulfuric acid esters from hydroxymethyl-PAHs, a key bioactivation step. oup.com
UDP-Glucuronosyltransferases (UGTs)UGT1A familyGlucuronidation of hydroxylated metabolitesConjugates metabolites to enhance water solubility and facilitate excretion, generally a detoxification pathway. nih.gov

Conjugation Reactions and Their Contribution to Metabolite Profile (e.g., Glucuronidation, Sulfation)

Following the initial oxidation by CYPs, the resulting metabolites of 2-Methylbenz[a]anthracene can undergo Phase II conjugation reactions, which generally increase their water solubility and facilitate their excretion. chrom-china.com The two primary conjugation pathways for PAH metabolites are glucuronidation and sulfation. chrom-china.com

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), with several UGT1A family members being involved in the conjugation of hydroxylated PAHs. nih.gov This process is typically considered a detoxification step.

Mechanistic Aspects of Bioactivation in Model Biological Systems (non-clinical)

The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs), including methylated benz[a]anthracenes, is linked to their metabolic activation to reactive intermediates that can damage cellular macromolecules. asm.orggenome.jp Non-clinical model systems have been instrumental in elucidating the mechanisms of this bioactivation.

Molecular Mechanisms of DNA/Protein Adduct Formation

The primary mechanism of PAH-induced carcinogenesis involves the formation of covalent adducts with DNA. genome.jp For many PAHs, the ultimate carcinogenic metabolites are bay-region diol epoxides. asm.orgaacrjournals.org These highly electrophilic molecules react with the nucleophilic sites on DNA bases, primarily the exocyclic amino groups of guanine (B1146940) and adenine, to form stable adducts. tandfonline.com If not repaired, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. genome.jp

In addition to the diol epoxide pathway, an alternative bioactivation mechanism involves the hydroxylation of the methyl group, followed by sulfation. asm.org The resulting sulfuric acid ester is a potent electrophile that can also react with DNA. oup.comasm.org Furthermore, reactive metabolites of PAHs can bind to proteins at nucleophilic centers such as the sulfur atoms of cysteine and methionine, and the nitrogen atoms of various amino acid residues. epa.gov While the consequences of protein adduct formation are less understood than those of DNA adducts, they can serve as biomarkers of exposure. epa.gov

Influence of Deuteration on Bioactivation Kinetics and Isomer Distribution

The substitution of hydrogen with deuterium at a metabolic "soft spot" can significantly alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). portico.org This effect arises because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond energy than the carbon-hydrogen (C-H) bond, making it more difficult to break. portico.org

In the context of this compound, deuteration is expected to slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step. portico.org This can have several consequences for bioactivation:

Metabolic Switching: If multiple metabolic pathways exist, deuteration at one site may shift the metabolism towards an alternative, non-deuterated site.

Altered Isomer Distribution: The stereoselectivity of enzymatic reactions can be influenced by the presence of deuterium, potentially leading to a different distribution of diol epoxide isomers.

Studies on other deuterated PAHs have shown that deuterium substitution can lower their mutagenicity, likely due to a decreased formation of DNA adducts. escholarship.org Therefore, the use of this compound in research can provide valuable insights into the rate-limiting steps of its metabolism and the specific pathways that lead to its bioactivation. portico.org

Potential Effects of Deuteration on 2-Methylbenz[a]anthracene Bioactivation

ParameterExpected Effect of DeuterationUnderlying Principle
Rate of MetabolismDecreaseKinetic Isotope Effect (KIE) slows C-D bond cleavage. portico.org
Formation of Reactive MetabolitesDecreaseSlower metabolism leads to reduced production of diol epoxides and other reactive species. portico.orgescholarship.org
DNA/Protein Adduct FormationDecreaseReduced availability of reactive metabolites leads to fewer adducts. escholarship.org
Mutagenicity/CarcinogenicityPotential DecreaseLower levels of DNA damage may result in reduced biological activity. escholarship.org
Metabolite ProfileAlteration (Metabolic Switching)Enzymes may preferentially metabolize non-deuterated sites, leading to a different distribution of metabolites.

Theoretical and Computational Chemistry Approaches to 2 Methylbenz a Anthracene D14

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Molecular Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. For PAHs like 2-Methylbenz[a]anthracene (B134955), DFT calculations can reveal insights into reactivity, stability, and metabolic activation pathways.

Research Findings for the Parent Compound (2-Methylbenz[a]anthracene):

Computational studies have been performed on a series of methylated benzo[a]anthracene (BA) isomers to understand the relationship between their structure and carcinogenic activity. nih.gov One key area of investigation is the stability of carbocations formed during metabolic activation, which is a critical step in the mechanism of PAH-induced carcinogenesis. researchgate.net

Using the B3LYP/6-31G* level of theory, researchers have calculated the energies of various intermediates. nih.govresearchgate.net Studies on the broader class of monomethylated BAs indicate that the position of the methyl group significantly influences reactivity. nih.gov While derivatives like 7-methylbenz[a]anthracene (B135024) are potent carcinogens, 2-Methylbenz[a]anthracene is considered to have low tumorigenicity. nih.gov DFT calculations help explain these differences by quantifying the stability of the resulting carbocations. Methyl substitution is generally found to stabilize carbocations through an inductive donor effect. nih.gov

Another application of DFT is in predicting toxicological endpoints. In quantitative structure-activity relationship (QSAR) models, DFT-derived parameters like electronegativity and chemical softness have been used to correlate the structure of PAHs with their binding affinity to receptors such as the aryl hydrocarbon receptor (AhR). nih.gov Studies have identified 2-Methylbenz[a]anthracene as a compound with measurable AhR-mediated efficacy. usask.caacs.org

Theoretical Implications of Deuteration (d14):

The primary effect of substituting all 14 hydrogen atoms with deuterium (B1214612) in 2-Methylbenz[a]anthracene would be on the vibrational frequencies of the molecule due to the increased mass of deuterium. However, the electronic structure, including properties like molecular orbital energies (HOMO/LUMO), electron density distribution, and electrostatic potential, would remain virtually unchanged. This is because isotopic substitution does not alter the nuclear charge or the number of electrons, and the Born-Oppenheimer approximation, which separates nuclear and electronic motion, holds well. Therefore, the fundamental electronic properties and reactivity descriptors calculated for the parent compound are excellent approximations for the d14 isotopologue.

Table 1: Selected DFT-derived Properties for Methylated Benzo[a]anthracene Isomers (Illustrative)
CompoundComputational LevelCalculated PropertySignificance
Benzo[a]anthracene DerivativesB3LYP/6-31G*Carbocation Stability EnergyPredicts reactivity towards metabolic activation. nih.gov
2-Methylbenz[a]anthraceneAM1 HamiltonianElectronic Descriptors for QSARCorrelates structure with AhR binding affinity. nih.gov

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Environmental Fate Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and system behavior.

Research Findings and Applicability:

While specific MD simulations for 2-Methylbenz[a]anthracene-d14 have not been reported, studies on similar PAHs provide a framework for understanding its likely behavior. For instance, MD simulations have been used to study the interaction of dibenz[a,h]anthracene (B1670416) with phospholipid bilayers, modeling its behavior in biological membranes. usask.ca Such simulations can reveal how the molecule orients itself within a membrane and how it affects membrane structure. usask.ca

For 2-Methylbenz[a]anthracene, MD simulations could be employed to model its partitioning between different environmental compartments, such as air-water or soil-water interfaces. High-level computational methods have been used to estimate the air-water partition coefficients for numerous PAHs, although the calculations for 2-Methylbenz[a]anthracene were noted to be computationally expensive and were not completed in one such study. tandfonline.com

Theoretical Implications of Deuteration (d14):

In the context of MD simulations using classical force fields, the primary difference between the standard and deuterated compound would be the atomic mass. This change would affect the dynamics of the molecule, such as its translational, rotational, and vibrational motions. Processes that are dependent on diffusion rates or the frequency of molecular vibrations could be subtly altered. However, the intermolecular interaction potentials (e.g., van der Waals and electrostatic forces), which govern binding and partitioning, are determined by the electronic structure and would be identical for both isotopologues. Therefore, equilibrium properties like binding free energies or partition coefficients derived from MD simulations would be expected to be the same for both 2-Methylbenz[a]anthracene and its d14 variant.

Prediction of Spectroscopic Signatures and Quantitative Isotope Effects

Computational methods are invaluable for predicting spectroscopic properties, which is particularly relevant for isotopically labeled compounds.

Predicted Spectroscopic Signatures:

The most significant and predictable impact of deuteration is on the vibrational spectra (e.g., Infrared and Raman). The C-H stretching modes in PAHs, typically appearing around 3.3 µm (3030 cm⁻¹), shift to significantly longer wavelengths upon substitution with deuterium. The C-D stretching vibrations are expected around 4.4–4.7 µm (2270–2127 cm⁻¹). nih.govresearchgate.net Similarly, C-H in-plane and out-of-plane bending modes are also shifted to lower frequencies. These shifts are predictable using DFT calculations and are a direct consequence of the heavier mass of deuterium.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of protons (¹H) with deuterium (²H) would result in the disappearance of signals in the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum at nearly identical chemical shifts. Subtle differences in chemical shifts, known as isotope shifts, can occur but are generally very small.

Quantitative Isotope Effects:

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium. This is known as a primary KIE and can be quantified computationally by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. For this compound, any metabolic reaction involving C-H bond cleavage, such as hydroxylation at an aromatic position, would be expected to exhibit a significant KIE. dss.go.th

Table 2: Predicted Spectroscopic Shifts and Isotope Effects for this compound
PropertyH-Isotopologue (Parent)D-Isotopologue (-d14)Theoretical Basis
Aromatic C-H/C-D Stretch~3.3 µm~4.4 - 4.7 µmChange in reduced mass of the C-D vs. C-H oscillator. researchgate.net
¹H NMR SignalPresentAbsentReplacement of ¹H with NMR-inactive (in ¹H context) ²H.
Kinetic Isotope Effect (C-H/D cleavage)kH (baseline)kD (slower, kH/kD > 1)Higher zero-point energy of C-H vs. C-D bond. dss.go.th

Broader Research Implications and Future Directions

Contribution to Comprehensive Understanding of PAH Environmental Fate and Transport

Polycyclic Aromatic Hydrocarbons (PAHs) are persistent organic pollutants (POPs) of significant environmental concern due to their resistance to degradation and potential to remain in the environment for long periods. pjoes.com These compounds, often products of incomplete combustion of organic materials like coal, wood, and petroleum, are widespread across all environmental matrices, including air, water, and soil. mdpi.comnijophasr.net Understanding their environmental fate—how they move, accumulate, and transform—is crucial for assessing risk and developing remediation strategies. frontiersin.org

The use of 2-Methylbenz[a]anthracene-d14 is instrumental in precisely tracing the environmental pathways of its non-labeled counterpart, 2-Methylbenz[a]anthracene (B134955). When analyzing complex environmental samples, the native PAH concentration can be difficult to quantify accurately due to loss during sample extraction and cleanup. By spiking a sample with a known quantity of this compound at the beginning of the analytical process, scientists can use it as an internal standard. Because the labeled and unlabeled compounds have virtually identical chemical and physical properties (e.g., solubility, partitioning behavior), any loss of the native compound during sample preparation will be mirrored by a proportional loss of the labeled standard. bac-lac.gc.ca

This methodology allows researchers to correct for these losses, leading to highly accurate quantification of the native PAH in diverse environmental samples. This enhanced accuracy is vital for:

Modeling Transport: Developing precise models of how PAHs are transported over long distances in the atmosphere or leach into groundwater. pjoes.commdpi.com

Assessing Bioaccumulation: Quantifying the uptake and accumulation of PAHs in the food chain, from microorganisms to fish and terrestrial invertebrates. mdpi.com

Monitoring Remediation: Evaluating the effectiveness of bioremediation or photodegradation processes in contaminated soils and sediments. nijophasr.net

By providing a reliable method for quantification, this compound and similar labeled standards enable a more comprehensive and accurate picture of the lifecycle of PAHs in the environment. frontiersin.org

Advancements in Isotope Tracing Methodologies for Complex Chemical Systems

Isotope tracing is a powerful technique that allows scientists to follow the journey of a molecule through a biological or chemical system. nih.gov The use of stable, non-radioactive isotopes, such as deuterium (B1214612) (²H), has revolutionized this field, particularly when coupled with high-resolution analytical instrumentation like mass spectrometry (MS). frontiersin.orgnih.gov

This compound is an exemplar of a modern isotope tracer. In this compound, all 14 hydrogen atoms are replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to the native compound but has a significantly different mass (256.40 g/mol vs. 242.32 g/mol for the unlabeled version). pharmaffiliates.com This mass difference is easily resolved by a mass spectrometer, allowing the tracer and the native compound to be distinguished and quantified simultaneously, even when they are mixed together in a complex sample. nih.govthe-innovation.org

This capability drives advancements in several areas:

Metabolic Studies: Researchers can introduce the native PAH to a biological system (e.g., a cell culture or organism) and use the d14-labeled compound as a standard to precisely measure its uptake and the formation of metabolites. nih.gov

Reaction Kinetics: In chemical degradation studies, the tracer helps determine the rate and pathway of reactions by providing a stable reference point. nih.gov

Analytical Accuracy: It improves the accuracy of analytical methods by accounting for matrix effects—interferences from other compounds in the sample that can suppress or enhance the instrument's signal. the-innovation.org

The success of tracers like this compound encourages the development of more sophisticated tracing experiments, including those using multiple isotopes (e.g., ¹³C and ²H) to probe different parts of a molecule simultaneously. nih.gov

Table 1: Comparison of Native and Deuterated 2-Methylbenz[a]anthracene

Property 2-Methylbenz[a]anthracene This compound
Chemical Formula C₁₉H₁₄ C₁₉D₁₄
Molecular Weight 242.32 g/mol 256.40 g/mol
CAS Number 3351-30-2 1795033-63-4 pharmaffiliates.com
Role in Analysis Analyte (Target Compound) Internal Standard / Tracer

| Detection Method | Mass Spectrometry | Mass Spectrometry |

Development of Next-Generation Labeled Standards for Emerging Contaminants

While PAHs are considered "legacy" pollutants, the principles established through the development and use of their labeled standards, such as this compound, provide a critical framework for addressing contaminants of emerging environmental concern (CoEECs). ethernet.edu.et CoEECs encompass a vast range of unregulated or recently detected compounds, including pharmaceuticals, personal care products, flame retardants, and plasticizers, whose environmental and health impacts are often poorly understood. wa.govnih.gov

The robust analytical methods built on labeled standards are directly transferable to these new challenges. The development of this compound demonstrates the essential requirements for a high-quality standard: isotope.com

High Isotopic Purity: Ensuring that the standard is almost entirely composed of the deuterated form to prevent interference with the native analyte.

Chemical Stability: The standard must be stable under storage and during analytical procedures.

Certified Concentration: The standard must be provided with a certified concentration to ensure its use for accurate quantification.

This blueprint is now being applied to create a new generation of labeled standards for a wide array of emerging contaminants. nist.govnist.gov For example, standards for per- and polyfluoroalkyl substances (PFAS), brominated flame retardants, and various pharmaceuticals are being synthesized using the same isotopic labeling principles. isotope.comnist.gov The availability of these standards is essential for regulatory bodies and environmental agencies to monitor the presence of CoEECs in drinking water, wastewater, and ecosystems, ultimately safeguarding public health. wa.govnih.gov

Integration with Multi-Omics Approaches in Environmental and Chemical Metabolomics

The field of toxicology is rapidly moving towards a systems-biology approach, utilizing "multi-omics" to understand the complex interactions between chemical exposures and biological systems. frontiersin.org This involves integrating data from different molecular levels, including genomics (DNA), transcriptomics (RNA expression), proteomics (proteins), and metabolomics (metabolites). nih.govnih.gov The goal is to build a comprehensive picture of how a contaminant perturbs an organism's biological pathways. rsb.org.ukusc.edu

Metabolomics, which is the study of the small molecules involved in metabolism, is where this compound plays a vital role. When an organism is exposed to a PAH like 2-Methylbenz[a]anthracene, it will attempt to metabolize and excrete it. This process involves a cascade of biochemical reactions. To accurately study this, researchers use a metabolomics approach. nih.gov

In such a study, this compound is used as an internal standard to precisely quantify the parent compound and its various metabolites in tissues and fluids. This provides highly accurate data on the "metabolome" component of the study. This quantitative metabolic data can then be integrated with other omics data:

Transcriptomics: To see which genes involved in detoxification pathways (like those for cytochrome P450 enzymes) are turned on or off in response to the exposure.

Proteomics: To measure the changes in the levels of the actual proteins that are produced to handle the chemical stress.

By combining these datasets, researchers can link a specific chemical exposure to changes in gene expression, protein function, and metabolic disruption. nih.govmdpi.com This integrated approach, powered by the precision afforded by labeled standards like this compound, is essential for moving beyond simple toxicity testing to a mechanistic understanding of how pollutants affect health, which is a cornerstone of precision environmental health. usc.eduoxfordglobal.com

Q & A

Q. How can computational modeling predict the environmental partitioning of this compound?

  • Answer : Use EPI Suite’s KOWWIN module to estimate log KowK_{ow} (octanol-water partition coefficient) and BIOWIN for biodegradation potential. Validate predictions with experimental soil-water partitioning studies using deuterated vs. non-deuterated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.